Butylhydroxyanisole

概要

説明

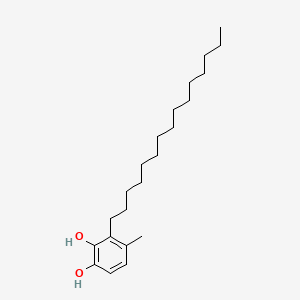

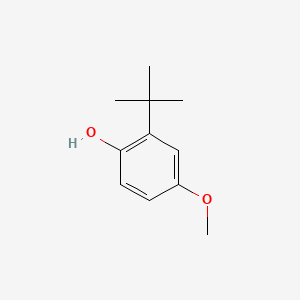

Butylhydroxyanisole is a synthetic, waxy, solid petrochemical compound known for its antioxidant properties. It is widely used as a preservative in food, food packaging, animal feed, cosmetics, pharmaceuticals, rubber, and petroleum products . This compound consists of a mixture of two isomeric organic compounds: 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole .

作用機序

Target of Action

The primary targets of 2-tert-Butyl-4-methoxyphenol are the Cox2 and Tnfa genes . These genes play a crucial role in inflammation, with Cox2 being involved in the production of prostaglandins (compounds that promote inflammation), and Tnfa (Tumor Necrosis Factor Alpha) being a cell signaling protein involved in systemic inflammation .

Mode of Action

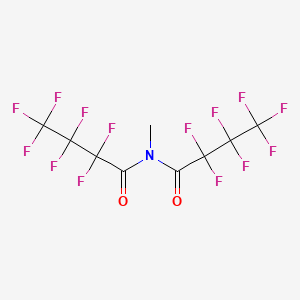

2-tert-Butyl-4-methoxyphenol acts as an antioxidant agent that inhibits the expression of Cox2 and Tnfa genes upon stimulation with Lipopolysaccharides . This inhibition is greatly enhanced when 2-tert-Butyl-4-methoxyphenol is combined with 2,6-di-tert-butyl-4-methylphenol (BHT), another antioxidant .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation. By inhibiting the expression of Cox2 and Tnfa genes, it reduces the production of pro-inflammatory cytokines . This leads to a decrease in inflammation, demonstrating the compound’s anti-inflammatory activity .

Pharmacokinetics

It’s known that the compound has a melting point of 48-63 °c and a boiling point of 263 °c . It’s also soluble in water at 25 °C , which could influence its bioavailability.

Result of Action

The primary result of the action of 2-tert-Butyl-4-methoxyphenol is its anti-inflammatory activity . By inhibiting the expression of Cox2 and Tnfa genes, it reduces inflammation . This effect is particularly pronounced when the compound is combined with BHT .

Action Environment

The action of 2-tert-Butyl-4-methoxyphenol can be influenced by environmental factors. For instance, the compound is known to be toxic to aquatic life with long-lasting effects . Additionally, it should be stored below 30°C to maintain its stability . More research is needed to fully understand how various environmental factors might influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

Butylhydroxyanisole plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with free radicals, stabilizing them and preventing further free radical reactions. This compound is known to interact with various enzymes and proteins, including those involved in oxidative stress responses. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . Additionally, it can modulate the activity of glutathione S-transferase, an enzyme involved in detoxification processes .

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In Vero cells, it induces cytotoxicity by disrupting mitochondrial function and causing morphological alterations in lysosomes, mitochondria, and the actin cytoskeleton . It also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can induce oxidative stress, which in turn activates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . This compound has also been reported to influence apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as a free radical scavenger. The conjugated aromatic ring of this compound stabilizes free radicals, preventing them from causing cellular damage . Additionally, this compound can inhibit mitochondrial oxidative phosphorylation, leading to apoptosis in certain cell types . It also interacts with various biomolecules, including enzymes and proteins, modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that low doses of this compound can cause significant cytotoxic effects, including loss of mitochondrial function and irreversible loss of cell proliferative capacity . Over time, higher concentrations of this compound can lead to more pronounced morphological alterations in critical subcellular targets such as lysosomes and mitochondria . The stability and degradation of this compound in laboratory settings are also important factors to consider, as they can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have antioxidant properties, protecting cells from oxidative damage . At higher doses, this compound can cause toxic effects, including liver toxicity, reproductive organ development retardation, and neurotoxicity . In some animal studies, high doses of this compound have been associated with the development of tumors in the forestomach .

Metabolic Pathways

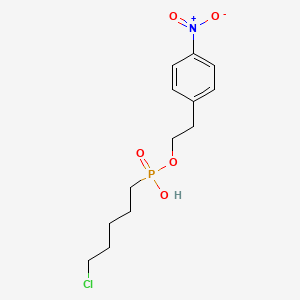

This compound is involved in several metabolic pathways, primarily related to its antioxidant activity. It undergoes oxidative metabolism, leading to the formation of various metabolites, including glutathione, glucuronide, and sulfate conjugates . These metabolites are involved in detoxification processes and help to mitigate the potential toxic effects of this compound. The compound also interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It is known to be freely soluble in ethanol, methanol, and propylene glycol, but insoluble in water . This solubility profile influences its distribution within the body. This compound can accumulate in certain tissues, particularly those with high lipid content, due to its lipophilic nature .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in mitochondria, lysosomes, and the actin cytoskeleton . This localization is associated with its cytotoxic effects, as it disrupts the function of these organelles and structures. Additionally, this compound can induce endoplasmic reticulum stress, further influencing its subcellular localization and activity .

準備方法

Synthetic Routes and Reaction Conditions: Butylhydroxyanisole is prepared by reacting 4-methoxyphenol with isobutylene . Another method involves reacting 4-methylphenol (p-cresol) with tert-butyl alcohol using a catalyst .

Industrial Production Methods: Commercial production of this compound typically involves the reaction of 4-methoxyphenol with isobutylene under controlled conditions to ensure high yield and purity . The process is optimized to produce a mixture of the two isomers, with 3-tert-butyl-4-hydroxyanisole being the more potent antioxidant .

化学反応の分析

Types of Reactions: Butylhydroxyanisole primarily undergoes oxidation reactions due to its antioxidant properties . It acts as a free radical scavenger, stabilizing free radicals and preventing further free radical reactions .

Common Reagents and Conditions: The compound is often used in combination with other phenolic antioxidants such as butylated hydroxytoluene, tertiary-butyl hydroquinone, and propyl gallate to enhance its antioxidative effects . It is also combined with ascorbic acid, citric acid, and phosphoric acid for better antioxidative performance .

Major Products Formed: The major products formed from the reactions of this compound are stabilized free radicals, which prevent the oxidation of fats and oils in various products .

科学的研究の応用

Butylhydroxyanisole has a wide range of applications in scientific research due to its potent antioxidant properties:

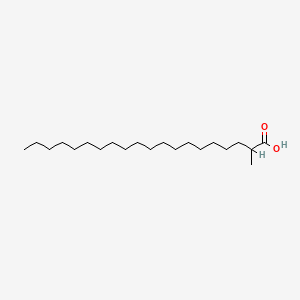

類似化合物との比較

Butylated Hydroxytoluene: Another synthetic antioxidant used in food, cosmetics, and pharmaceuticals.

Tertiary-Butyl Hydroquinone: A phenolic antioxidant used in food preservation.

Propyl Gallate: An antioxidant used in combination with other phenolic antioxidants for enhanced effects.

Uniqueness of Butylhydroxyanisole: this compound is unique due to its mixture of two isomeric compounds, with 3-tert-butyl-4-hydroxyanisole being the more potent antioxidant . This mixture provides a broader range of antioxidative effects compared to other single-compound antioxidants .

特性

IUPAC Name |

2-tert-butyl-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBKEAMVRSLQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040788 | |

| Record name | 2-tert-Butyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butylated hydroxyanisole appears as white, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste. (NTP, 1992), Other Solid, Faintly beige fine plates; [MSDSonline] | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, (1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-t-Butyl-4-hydroxyanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

507 to 518 °F at 733 mmHg (NTP, 1992) | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

313 °F (NTP, 1992) | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 65.3 °F (NTP, 1992) | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanism of Action |

ADMIN OF 2(3)-TERT-BUTYL-4-HYDROXYANISOLE (BHA) TO RODENTS PROTECTS A VARIETY OF TARGET TISSUES AGAINST PRODUCTION OF TUMORS BY WIDE RANGE OF CHEMICAL CARCINOGENS. BHA REDUCES LEVELS OF MUTAGENIC METABOLITES PRODUCED FROM BENZO(A)PYRENE & NUMEROUS THERAPEUTIC AGENTS IN VIVO; IT ELEVATES HEPATIC ACTIVITIES OF MICROSOMAL EPOXIDE HYDRATASE & CYTOSOL GLUTATHIONE S-TRANSFERASE; IT ALTERS ACTIVITIES OF OTHER HEPATIC ENZYMES & AFFECTS LEVELS OF SOME HEPATIC CATALYTIC CONSTITUENTS; & IT INCREASES CONCN OF NONPROTEIN THIOL COMPOUNDS IN LIVER & SEVERAL OTHER TISSUES. /BHA/, EFFECTS OF BUTYLATED HYDROXYANISOLE (BHA) ON ARYL HYDROCARBON HYDROXYLASE (AHH) ACTIVITES IN LIVER, LUNG & SKIN OF RATS & MICE WERE STUDIED TO EXAMINE POSSIBLE MECHANISMS OF ANTICARCINOGENIC ACTIONS. AHH INDUCERS, 3-METHYLCHOLANTHRENE, PHENOBARBITAL &2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN WERE USED. IT WAS OBSERVED THAT 2-TERT-BUTYL-4-HYDROXYANISOLE, 3-TERT-BUTYL-4-HYDROXYANISOLE & BHA COMMERCIAL MIXTURE (85% 3-BHA & 15% 2-BHA) HAD ABOUT THE SAME POTENCY IN INHIBITING MICROSOMAL AHH, ALTHOUGH THE 2-ISOMER APPEARED TO BE SLIGHTLY MORE INHIBITORY. DATA SUGGEST THAT INHIBITORY ACTION OBSERVED IN COMMERCIAL BHA IS DUE TO THE COMBINED ACTION OF BOTH ISOMERS & IS DEPENDENT ON SPECIES OF ANIMAL, TISSUE TYPES & TREATMENT WITH INDUCERS., /Both BHA and BHT have chemopreventive action when/ administered together with several carcinogens affecting diverse target organs. The antioxidants increase detoxifying enzymes for carcinogens, and many act as free radical trapping agents. The structure of these agents does not suggest a likely electrophile and tests for genotoxicity have been uniformly negative. Both BHA and BHT have been shown to inhibit cell-to-cell communication in culture. /BHA/ | |

| Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01% /BHA/ | |

| Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

25013-16-5, 121-00-6, 921-00-6 | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-tert-Butyl-4-hydroxyanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-t-Butyl-4-hydroxyanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-t-Butyl-4-hydroxyanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-tert-butyl-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TERT-BUTYL-4-HYDROXYANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62RAC24292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-tert-Butyl-4-hydroxyanisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

118 to 131 °F (NTP, 1992) | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

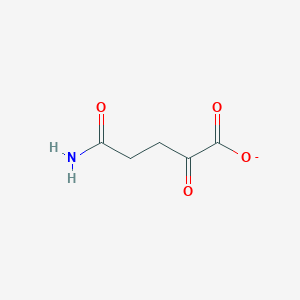

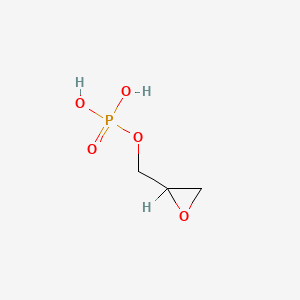

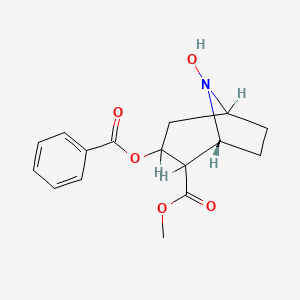

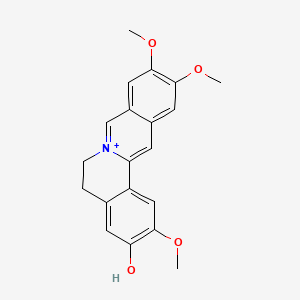

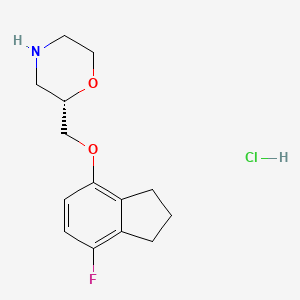

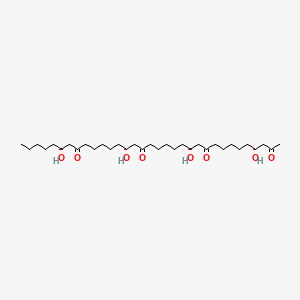

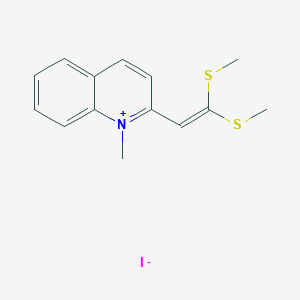

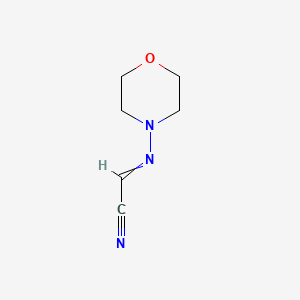

Feasible Synthetic Routes

Q1: How does Butylhydroxyanisole exert its antioxidant activity?

A1: this compound functions as an antioxidant by donating hydrogen atoms to free radicals, effectively interrupting the chain reaction of lipid oxidation. [, , ] This protects unsaturated fats and oils from becoming rancid, extending their shelf life.

Q2: Are there other biological effects attributed to this compound beyond its antioxidant properties?

A2: Research suggests that BHA can induce phase 2 enzymes, which play a role in detoxification processes. [] Studies have investigated its potential in ameliorating oxidative stress-related conditions, such as experimental allergic encephalitis, by increasing glutathione levels. [] Additionally, BHA has been shown to interact with mitochondrial enzymes involved in the respiratory chain. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol.

Q4: How does this compound perform in different environments and applications?

A4: this compound demonstrates significant antioxidant capacity in various matrices, including oils, fats, and emulsions. [, , , , , ] Its effectiveness can be influenced by factors such as temperature, pH, and the presence of other antioxidants or pro-oxidants.

Q5: Are there specific material compatibility issues related to this compound?

A5: One study revealed that BHA exhibited incompatibility with the drug simvastatin, leading to crystal amorphization. [] This highlights the importance of compatibility testing when incorporating BHA into formulations.

Q6: How do structural modifications to this compound impact its antioxidant activity?

A6: While specific SAR studies on BHA were not included in the provided research, it is generally understood that the presence of the phenolic hydroxyl group and the tert-butyl group contribute to its antioxidant properties. [, ] Modifications to these groups could potentially alter its activity, potency, and selectivity.

Q7: What strategies can be employed to enhance the stability of this compound in formulations?

A7: Several approaches can be used to improve BHA stability, including:

- Encapsulation: Encapsulating BHA within a protective matrix, like cellulose microspheres, can shield it from environmental factors and enhance its shelf life. []

- Synergistic Blends: Combining BHA with other antioxidants, such as tocopherols or ascorbic acid, can create synergistic effects, boosting overall antioxidant capacity and stability. [, , , , ]

- Packaging: Utilizing appropriate packaging materials that minimize light and oxygen permeation can help preserve BHA stability. []

Q8: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A8: Research indicates that BHA is readily absorbed from the gastrointestinal tract. [, ] It is metabolized in the liver, primarily via conjugation reactions, and excreted mainly in urine. [, ]

Q9: What model systems have been used to study the efficacy of this compound?

A9: Studies have employed various models to investigate BHA's effects, including:

- Cell-based assays: Assessing BHA's impact on cell viability, oxidative stress markers, and enzyme activity in cell lines. []

- Animal models: Investigating BHA's influence on disease models, such as experimentally induced myocardial necrosis or experimental allergic encephalitis. [, , ]

- Food and oil stability tests: Evaluating BHA's ability to prevent rancidity and extend shelf life in food products and oils. [, , , , ]

Q10: Are there any safety concerns associated with the use of this compound?

A10: While BHA is generally considered safe at approved levels, some studies suggest potential toxicological effects at high doses. [, ] Further research is crucial to comprehensively evaluate its long-term safety profile.

Q11: What analytical techniques are commonly employed for the detection and quantification of this compound?

A11: Several methods are used to analyze BHA, including:

- High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of BHA in various matrices. [, , ]

- Gas Chromatography (GC): GC coupled with a suitable detector, such as a flame ionization detector (FID), is another commonly used method for BHA analysis. []

- Voltammetric Methods: Electrochemical techniques, like square-wave voltammetry, offer sensitive and selective approaches for BHA determination, even in complex samples like edible oils. [, ]

Q12: What is known about the environmental fate and potential ecological impacts of this compound?

A12: Further research is needed to fully assess the environmental persistence, bioaccumulation potential, and ecotoxicological effects of BHA.

Q13: Are there viable alternatives to this compound as an antioxidant?

A13: Several natural and synthetic antioxidants can serve as alternatives to BHA, including:

- Tocopherols: Naturally occurring vitamin E compounds with potent antioxidant activity. [, , ]

- Ascorbic Acid (Vitamin C): A water-soluble antioxidant widely used in food and pharmaceutical formulations. [, ]

- Propyl Gallate: A synthetic antioxidant commonly used in combination with BHA. [, ]

Q14: What resources are available to support research on this compound?

A14: Numerous resources facilitate BHA research, including:

Q15: How has the research landscape surrounding this compound evolved over time?

A15: Early research primarily focused on BHA's antioxidant properties and applications in food preservation. [] Over time, investigations have expanded to explore its broader biological activities, including potential health benefits and toxicological effects. [, , , ]

Q16: How does research on this compound intersect with other scientific disciplines?

A16: BHA research draws upon and contributes to a diverse range of fields, including:

- Food Science and Technology: Understanding BHA's role in food preservation, shelf-life extension, and sensory quality. [, , , ]

- Pharmaceutical Science: Investigating BHA's potential as a therapeutic agent, drug delivery vehicle, or excipient in pharmaceutical formulations. [, , ]

- Toxicology: Evaluating the safety profile, potential adverse effects, and mechanisms of toxicity of BHA. [, ]

- Biochemistry and Molecular Biology: Elucidating the molecular mechanisms underlying BHA's biological activities, including its interactions with enzymes, receptors, and signaling pathways. [, ]

- Environmental Science: Assessing the environmental fate, biodegradation, and potential ecological impacts of BHA. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。